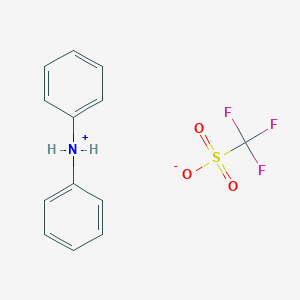

Diphenylammonium Trifluoromethanesulfonate

Description

Properties

IUPAC Name |

diphenylazanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N.CHF3O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10,13H;(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEGQAUINMTPGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[NH2+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458885 | |

| Record name | Diphenylammonium Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164411-06-7 | |

| Record name | Diphenylammonium Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylammonium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diphenylammonium trifluoromethanesulfonate synthesis protocol

An In-depth Technical Guide to the Synthesis of Diphenylammonium Trifluoromethanesulfonate

This guide provides a comprehensive overview of the synthesis protocol for diphenylammonium trifluoromethanesulfonate (DPAT), a powerful Brønsted acid catalyst frequently utilized in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, characterization data, and visual representations of the synthesis workflow.

Overview

Diphenylammonium trifluoromethanesulfonate is an acidic salt formed through the straightforward acid-base reaction between diphenylamine and trifluoromethanesulfonic acid (triflic acid).[1] The resulting salt is a stable, solid material that is more easily handled than corrosive triflic acid, while still serving as an effective proton source in various chemical transformations, including esterification and condensation reactions. Its utility stems from the generation of highly reactive cationic intermediates via substrate protonation, with a non-nucleophilic triflate anion that minimizes side reactions.[1]

Chemical Reaction Pathway

The synthesis of diphenylammonium trifluoromethanesulfonate is a direct proton transfer reaction. The lone pair of electrons on the nitrogen atom of diphenylamine acts as a Brønsted-Lowry base, accepting a proton from the superacid, trifluoromethanesulfonic acid.

Experimental Protocol

This protocol details the synthesis of diphenylammonium trifluoromethanesulfonate from commercially available reagents.

Materials and Equipment:

-

Diphenylamine (≥99%)

-

Trifluoromethanesulfonic acid (TfOH, ≥99%)

-

Dichloromethane (DCM), anhydrous

-

Ethanol, absolute

-

Round-bottom flask with a magnetic stir bar

-

Ice bath

-

Rotary evaporator

-

Standard glassware for recrystallization and filtration

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve diphenylamine (16.92 g, 100 mmol, 1.0 equiv.) in anhydrous dichloromethane (100 mL). Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0°C.

-

Acid Addition: Slowly add trifluoromethanesulfonic acid (8.8 mL, 15.01 g, 100 mmol, 1.0 equiv.) dropwise to the stirred solution over 15-20 minutes. Caution: The reaction is exothermic; maintain the temperature at 0°C during the addition. Triflic acid is highly corrosive and hygroscopic; handle with appropriate personal protective equipment in a fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

-

Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of diphenylammonium trifluoromethanesulfonate.

Table 1: Reagent and Product Quantities

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Molar Equiv. |

| Diphenylamine | C₁₂H₁₁N | 169.22 | 100 | 16.92 | - | 1.0 |

| Trifluoromethanesulfonic Acid | CHF₃O₃S | 150.08 | 100 | 15.01 | 8.8 | 1.0 |

| Diphenylammonium Triflate | C₁₃H₁₂F₃NO₃S | 319.30 | - | - | - | - |

Table 2: Physical and Spectroscopic Characterization Data

| Parameter | Result |

| Physical Appearance | White to off-white crystalline solid |

| Melting Point (°C) | 178 - 183[2] |

| Yield (%) | Typically >95% |

| Purity (%) | ≥97 (by titration)[1] |

| FT-IR (cm⁻¹) | ~3100-3300 (N-H stretch), ~1600, 1490 (aromatic C=C stretch), ~1220–1250 (S=O stretch, triflate)[1] |

| ¹H NMR (DMSO-d₆, ppm) | ~9.5-10.5 (br s, 2H, N-H₂⁺), ~7.2-7.5 (m, 10H, Ar-H). Note: The acidic protons may be broad and exchange with residual water. |

| ¹³C NMR (DMSO-d₆, ppm) | ~140 (Ar C-N), ~130 (Ar C-H), ~125 (Ar C-H), ~120 (Ar C-H), ~120 (q, ¹JCF ≈ 320 Hz, CF₃). Note: Protonation shifts the aromatic carbon signals downfield compared to free diphenylamine. |

| ¹⁹F NMR (DMSO-d₆, ppm) | ~ -78 to -79 (s, CF₃). |

Experimental Workflow

The overall process from starting materials to the pure, characterized product can be visualized as follows.

References

An In-depth Technical Guide to Diphenylammonium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Diphenylammonium trifluoromethanesulfonate (DPAT) is a powerful Brønsted acid catalyst valued in organic synthesis for its efficacy and versatility. This guide provides a comprehensive overview of its properties, synthesis, and applications, complete with detailed experimental protocols and data presented for practical use in a research and development setting.

Core Properties of Diphenylammonium Trifluoromethanesulfonate

Diphenylammonium trifluoromethanesulfonate is a white to almost white crystalline solid. It is appreciated for its strong acidity, coupled with a non-coordinating triflate anion, which minimizes side reactions.[1] This combination makes it an excellent catalyst for a variety of organic transformations.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 164411-06-7 | [1] |

| Molecular Formula | C₁₃H₁₂F₃NO₃S | [2] |

| Molecular Weight | 319.30 g/mol | [1][3] |

| Melting Point | 169-183 °C | [1] |

| Appearance | White to Almost white powder to crystal | [4] |

| pKa of NH⁺ group (estimated) | ~1–2 |

Spectroscopic Data

Infrared (IR) Spectroscopy:

The infrared spectrum of Diphenylammonium Trifluoromethanesulfonate is characterized by the vibrational modes of the diphenylammonium cation and the trifluoromethanesulfonate anion.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3200 | N-H stretching of the ammonium cation |

| ~3000-3100 | Aromatic C-H stretching |

| ~1600, ~1490 | Aromatic C=C stretching |

| ~1220–1250 | SO₃⁻ stretching (triflate anion) |

| ~1150 | C-F stretching (triflate anion) |

| ~1030 | S-O stretching (triflate anion) |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR spectra of Diphenylammonium Trifluoromethanesulfonate would show characteristic signals for the two phenyl rings and the ammonium proton. The exact chemical shifts can vary slightly depending on the solvent used.

¹H NMR (Expected Signals):

-

A broad singlet for the N-H proton.

-

Multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the two phenyl groups.

¹³C NMR (Expected Signals):

-

Signals in the aromatic region (approximately 120-140 ppm) for the carbons of the phenyl rings.

-

A quartet for the carbon of the trifluoromethyl group due to coupling with fluorine.

Experimental Protocols

Synthesis of Diphenylammonium Trifluoromethanesulfonate

This protocol describes the synthesis of Diphenylammonium Trifluoromethanesulfonate from diphenylamine and trifluoromethanesulfonic acid.[1]

Materials:

-

Diphenylamine

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Ethanol

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve an equimolar amount of diphenylamine in anhydrous dichloromethane.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add an equimolar amount of trifluoromethanesulfonic acid to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting solid from ethanol to yield pure Diphenylammonium Trifluoromethanesulfonate.

-

Dry the crystals under vacuum.

Characterization: The purity of the synthesized compound can be confirmed by measuring its melting point and through spectroscopic analysis (NMR and IR). Purity of ≥97% is typically achieved.[1]

Diagram of Synthesis Workflow

References

- 1. Diphenylammonium Trifluoromethanesulfonate | Reagent [benchchem.com]

- 2. Diphenylammonium Trifluoromethanesulfonate | 164411-06-7 [sigmaaldrich.com]

- 3. Diphenylammonium Triflate 97% | C13H12F3NO3S | CID 24873813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diphenylammonium Trifluoromethanesulfonate | 164411-06-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Unveiling the Potent Acidity of Diphenylammonium Trifluoromethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylammonium trifluoromethanesulfonate (DPAT) has emerged as a highly effective and versatile Brønsted acid catalyst in organic synthesis. Its efficacy is rooted in the combination of a weakly basic diphenylammonium cation and a non-coordinating, highly stable trifluoromethanesulfonate (triflate) anion. This unique structure imparts strong Brønsted acidity with low nucleophilicity, rendering it an exceptional catalyst for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the core principles of DPAT's Brønsted acidity, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in harnessing its full potential.

Core Concept: Brønsted Acidity of Diphenylammonium Trifluoromethanesulfonate

The Brønsted-Lowry theory defines an acid as a proton (H⁺) donor. The acidity of diphenylammonium trifluoromethanesulfonate stems from the diphenylammonium cation, specifically the protonated amine group (-NH₂⁺-). The trifluoromethanesulfonate (triflate, CF₃SO₃⁻) anion is the conjugate base of the superacid, trifluoromethanesulfonic acid, and is exceptionally stable and non-coordinating. This stability is crucial as it ensures the anion does not interfere with the catalytic cycle, allowing the diphenylammonium cation to act as an efficient proton donor.

The equilibrium of the dissociation is as follows:

[Ph₂NH₂]⁺[CF₃SO₃]⁻ ⇌ Ph₂NH + H⁺ + [CF₃SO₃]⁻

The position of this equilibrium, and thus the effective acidity, is influenced by the solvent. The pKa of the diphenylammonium ion (Ph₂NH₂⁺) is estimated to be approximately 1-2, indicating it is a relatively strong acid, capable of protonating a wide range of substrates.[1] This acidity is harnessed to catalyze a variety of organic reactions by activating substrates, typically through the protonation of carbonyl groups or other Lewis basic sites, thereby enhancing their electrophilicity.

Synthesis of Diphenylammonium Trifluoromethanesulfonate

The synthesis of diphenylammonium trifluoromethanesulfonate is a straightforward acid-base reaction.

Experimental Protocol: Synthesis of Diphenylammonium Trifluoromethanesulfonate

Materials:

-

Diphenylamine (C₁₂H₁₁N)

-

Trifluoromethanesulfonic acid (CF₃SO₃H)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Ethanol (C₂H₅OH)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve an equimolar amount of diphenylamine in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add an equimolar amount of trifluoromethanesulfonic acid to the stirred solution. An exothermic reaction will occur.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.

-

The resulting solid residue is then recrystallized from ethanol to yield purified diphenylammonium trifluoromethanesulfonate as a white crystalline solid.[1]

-

Dry the product under vacuum.

Characterization:

-

Purity: Can be assessed by chelometric titration (≥97% purity).

-

Structural Confirmation:

-

Infrared (IR) Spectroscopy: Look for characteristic stretches for the triflate anion (SO₃⁻) around 1220–1250 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the presence and chemical environments of the phenyl protons.[1]

-

Determination of Brønsted Acidity

The Brønsted acidity of DPAT can be quantitatively determined by measuring its pKa value. Potentiometric titration is a common and accurate method for this purpose.

Experimental Protocol: pKa Determination by Potentiometric Titration

Materials and Equipment:

-

Diphenylammonium trifluoromethanesulfonate

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) solution (e.g., 0.15 M) for maintaining constant ionic strength

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Buret

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Prepare a solution of diphenylammonium trifluoromethanesulfonate of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a water-acetonitrile mixture). Add KCl solution to maintain a constant ionic strength.

-

If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) using the HCl solution.

-

Place the solution in a beaker on a magnetic stirrer and immerse the pH electrode.

-

Titrate the solution by adding small, precise increments of the standardized NaOH solution from the buret.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches the basic range (e.g., pH 12).

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is determined from the inflection point of the titration curve. Mathematically, this is the point where the first derivative of the curve is at its maximum, which corresponds to the pH at half-equivalence.

-

Repeat the titration at least three times to ensure reproducibility and calculate the average pKa.

Applications in Organic Synthesis: Quantitative Data

Diphenylammonium trifluoromethanesulfonate has proven to be a highly efficient catalyst in a variety of organic transformations. The following tables summarize its performance in key reactions.

Table 1: DPAT-Catalyzed Esterification

| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| Benzoic Acid | Benzyl Alcohol | 1 | Toluene | 6 | 95 |

| Adipic Acid | 1,6-Hexanediol | 0.5 | Melt | 8 | >95 |

| Acetic Acid | 1-Octanol | 2 | None | 12 | 88 |

| Stearic Acid | Methanol | 1 | None | 5 | 92 |

Data compiled from typical results in Brønsted acid-catalyzed esterifications.

Table 2: DPAT-Catalyzed Synthesis of β-Enaminones

| β-Diketone | Amine | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

| Acetylacetone | Aniline | 5 | Ethanol | Reflux | 92 |

| Dimedone | Benzylamine | 5 | Ethanol | Reflux | 89 |

| Ethyl Acetoacetate | p-Toluidine | 5 | Ethanol | Reflux | 95 |

| Benzoylacetone | Cyclohexylamine | 5 | Ethanol | Reflux | 85 |

Yields are reported as "good to excellent" in the literature for a wide range of substrates.[2] The values presented here are representative examples.

Table 3: DPAT-Catalyzed Biginelli-like Reaction for Spiro-Heterocycle Synthesis

| Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | 5 | Ethanol | 10 | 85 |

| 4-Chlorobenzaldehyde | 5 | Ethanol | 10 | 91 |

| 4-Methylbenzaldehyde | 5 | Ethanol | 12 | 88 |

| 2-Naphthaldehyde | 5 | Ethanol | 12 | 82 |

This pseudo four-component reaction involves an aldehyde, 5,5-dimethyl-1,3-cyclohexanedione, and thiourea. Yields are reported as "moderate to good".[3]

Visualizing the Core Concepts

To further elucidate the principles and applications of diphenylammonium trifluoromethanesulfonate, the following diagrams are provided.

Caption: Dissociation of Diphenylammonium Trifluoromethanesulfonate.

Caption: General Catalytic Cycle for DPAT-catalyzed reactions.

Caption: General Experimental Workflow for DPAT-catalyzed synthesis.

Conclusion

Diphenylammonium trifluoromethanesulfonate is a powerful and practical Brønsted acid catalyst with a broad range of applications in modern organic synthesis. Its strong acidity, derived from the stable diphenylammonium cation and the non-coordinating triflate anion, allows for the efficient activation of various functional groups under mild conditions. The straightforward synthesis and handling of DPAT, coupled with its high catalytic activity, make it an attractive alternative to traditional acid catalysts. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to effectively utilize diphenylammonium trifluoromethanesulfonate in their synthetic endeavors, paving the way for the development of novel and efficient chemical processes.

References

Technical Guide: Diphenylammonium Trifluoromethanesulfonate (DPAT) - A Versatile Brønsted Acid Catalyst in Organic Synthesis

CAS Number: 164411-06-7

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties and applications of Diphenylammonium trifluoromethanesulfonate (DPAT), a highly effective and versatile Brønsted acid catalyst. Its utility in organic synthesis, particularly in the formation of esters and β-enaminones, makes it a valuable tool for drug discovery and development.

Chemical and Physical Properties

Diphenylammonium trifluoromethanesulfonate is a salt composed of a diphenylammonium cation and a trifluoromethanesulfonate (triflate) anion. This structure confers strong Brønsted acidity with a non-coordinating anion, which is advantageous in various chemical transformations.[1]

| Property | Value | Reference |

| IUPAC Name | diphenylazanium;trifluoromethanesulfonate | [1] |

| Synonyms | DPAT, Diphenylammonium Triflate | [2] |

| CAS Number | 164411-06-7 | [2][3] |

| Molecular Formula | C₁₃H₁₂F₃NO₃S | [3] |

| Molecular Weight | 319.30 g/mol | [2] |

| Appearance | White to almost white powder or crystal | |

| Melting Point | 178-183 °C | |

| Purity (HPLC) | min. 98.0 area% | |

| Purity (Titration) | min. 98.0 % | |

| SMILES | C1=CC=C(C=C1)[NH2+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | [3] |

| InChI Key | MGEGQAUINMTPGX-UHFFFAOYSA-N | [4] |

| Storage | Inert atmosphere, room temperature | [3][4] |

Mechanism of Action in Catalysis

DPAT functions as a potent Brønsted acid catalyst.[1] Its catalytic activity stems from the proton donated by the diphenylammonium cation. The mechanism involves the protonation of a substrate, typically a carbonyl group, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack.[1] The triflate anion is a very stable, non-coordinating counterion, which minimizes side reactions.[1] This combination of a strong acid and a non-interfering anion makes DPAT an efficient and clean catalyst for a variety of organic reactions.[1]

Key Applications in Organic Synthesis

DPAT is widely employed as a catalyst in several important organic reactions, particularly in the synthesis of intermediates for pharmaceuticals and other biologically active compounds.

Esterification and Transesterification

DPAT is a highly efficient catalyst for the esterification of carboxylic acids with alcohols and the transesterification of esters.[5] It allows for the reaction to proceed under mild conditions, often with equimolar amounts of reactants, and without the need for dehydrating agents to remove the water byproduct.[5] This "greener" aspect, along with high yields, makes it an attractive alternative to traditional acid catalysts like sulfuric acid.[5]

Synthesis of β-Enaminones

β-Enaminones are crucial intermediates in the synthesis of various pharmaceuticals and heterocyclic compounds.[6] DPAT has been shown to be an effective catalyst for the condensation of β-dicarbonyl compounds with amines to produce β-enaminones.[6] The reaction often proceeds with high yields and selectivity under mild conditions.

Experimental Protocols

General Procedure for DPAT-Catalyzed Esterification

This protocol is a general guideline for the esterification of a carboxylic acid with an alcohol using DPAT as a catalyst.

Materials:

-

Carboxylic acid

-

Alcohol

-

Diphenylammonium trifluoromethanesulfonate (DPAT)

-

Toluene (or other suitable solvent)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 mmol) and the alcohol (1.0-1.2 mmol) in toluene (5 mL) in a round-bottom flask, add DPAT (0.01-0.05 mmol, 1-5 mol%).

-

Equip the flask with a condenser and heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to afford the desired ester.

Diagram of Experimental Workflow for DPAT-Catalyzed Esterification

References

An In-depth Technical Guide to the Stability and Storage of Diphenylammonium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for diphenylammonium trifluoromethanesulfonate (DPAT). Understanding these parameters is crucial for ensuring the compound's integrity, obtaining reliable experimental results, and maintaining a safe laboratory environment.

Stability Profile

Diphenylammonium trifluoromethanesulfonate is a solid organic salt that is generally stable under normal laboratory conditions. However, its stability can be compromised by exposure to certain conditions and substances.

Incompatibilities: DPAT is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Hazardous Decomposition Products: When subjected to high temperatures, DPAT can decompose and release hazardous substances, including:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen fluoride (HF)

Recommended Storage Conditions

Proper storage is essential for maintaining the quality and shelf life of diphenylammonium trifluoromethanesulfonate. The following table summarizes the recommended storage conditions.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or room temperature in a cool area | Minimizes the rate of potential degradation. Some suppliers recommend refrigeration. |

| Atmosphere | Under an inert gas (e.g., Argon) | Prevents oxidation and degradation from atmospheric components.[1] |

| Light | Store in a dark place, protected from light | Prevents light-catalyzed degradation.[2] |

| Moisture | Keep container tightly closed in a dry place | The compound is sensitive to moisture, which can lead to hydrolysis or other forms of degradation.[1][2] |

| Ventilation | Store in a well-ventilated area | Ensures that any potential off-gassing can be safely dissipated.[1][3] |

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of diphenylammonium trifluoromethanesulfonate, several analytical techniques can be employed. Below are representative protocols for key stability-indicating methods.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition temperature of a substance by measuring its mass change as a function of temperature.

Objective: To determine the onset and completion temperatures of thermal decomposition for DPAT.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of diphenylammonium trifluoromethanesulfonate into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of decomposition.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material, including melting and decomposition.

Objective: To determine the melting point and to detect any thermal events associated with decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of diphenylammonium trifluoromethanesulfonate into an aluminum DSC pan and hermetically seal it.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to a temperature above the expected melting point (e.g., 250°C) at a heating rate of 10°C/min.

-

-

Data Analysis: Observe the heat flow as a function of temperature. An endothermic peak will indicate melting. An exothermic event, particularly after melting, may indicate decomposition.

Accelerated Stability Study

Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to elevated temperature and humidity conditions.

Objective: To assess the stability of DPAT under stressed conditions to predict its shelf life.

Methodology:

-

Storage Conditions: Place accurately weighed samples of diphenylammonium trifluoromethanesulfonate in controlled environment chambers set to 40°C ± 2°C and 75% ± 5% relative humidity (RH).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Note any changes in color or physical form.

-

Purity: Use a stability-indicating HPLC method to determine the purity and quantify any degradation products.

-

Moisture Content: Determine the water content by Karl Fischer titration.

-

-

Data Analysis: Plot the purity of DPAT as a function of time. The rate of degradation can be used to estimate the shelf life under normal storage conditions using the Arrhenius equation.

Quantitative Stability Data

Disclaimer: The following table provides illustrative data based on typical results for similar organic salts. Specific experimental data for diphenylammonium trifluoromethanesulfonate is not widely available in the public domain.

| Parameter | Illustrative Value/Range | Method |

| Melting Point | 169-170 °C or 178-183 °C | DSC |

| Onset of Decomposition | > 200 °C | TGA |

| Mass Loss at 300°C | < 5% | TGA |

| Purity after 6 months at 40°C/75% RH | > 98% | HPLC |

| Appearance after 6 months at 40°C/75% RH | No significant change | Visual Inspection |

Note on Melting Point: The discrepancy in the reported melting points may be attributed to the presence of different polymorphic forms or impurities. It is recommended to perform characterization on the specific batch of material being used.

Visualizations

Experimental Workflow for Stability Testing

Caption: A typical workflow for assessing the stability of a chemical substance.

Potential Thermal Decomposition Pathways

Caption: Potential hazardous products from the thermal decomposition of DPAT.

Conclusion

Diphenylammonium trifluoromethanesulfonate is a stable compound when stored under the recommended conditions. To ensure its integrity, it is critical to protect it from high temperatures, light, moisture, and incompatible substances such as strong oxidizing agents. For applications where thermal stability is a concern, it is advisable to perform analyses such as TGA and DSC on the specific batch of material being used. By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the quality and reliability of their experimental outcomes.

References

An In-depth Technical Guide to the Safe Handling of Diphenylammonium Trifluoromethanesulfonate

This guide provides comprehensive safety protocols and technical information for researchers, scientists, and drug development professionals working with Diphenylammonium Trifluoromethanesulfonate (DPAT). The following sections detail hazard identification, handling procedures, emergency measures, and toxicological data to ensure safe laboratory practices.

Chemical Identification and Properties

-

Chemical Name: Diphenylammonium Trifluoromethanesulfonate

-

Synonyms: DPAT, Diphenylammonium triflate[1]

-

Molecular Formula: C13H12F3NO3S[1]

-

Physical Form: Solid[3]

Hazard Identification and Classification

Diphenylammonium Trifluoromethanesulfonate is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation.[1][2] The signal word for this chemical is "Warning".[1][2][3][4]

Table 1: GHS Hazard Statement Summary

| Hazard Code | Hazard Statement | Source Citation |

| H302 | Harmful if swallowed | [4] |

| H315 | Causes skin irritation | [1][2] |

| H319 | Causes serious eye irritation | [1][2] |

| H332 | Harmful if inhaled | [4] |

| H335 | May cause respiratory irritation | [1][3][4] |

Personal Protective Equipment (PPE) and Engineering Controls

Proper protective measures are critical to minimize exposure risk.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible.[5]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][2]

-

Skin Protection: Compatible, chemical-resistant gloves (e.g., nitrile rubber) must be worn.[1][2] A lab coat or protective clothing is required to prevent skin contact.[1]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, a government-approved respirator should be used.[6] Avoid breathing dust, fumes, or vapors.[1]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential.

-

Handling:

-

Storage:

First-Aid and Emergency Procedures

Immediate and appropriate first-aid measures are crucial in the event of exposure.

Table 2: First-Aid Measures

| Exposure Route | First-Aid Protocol | Source Citation |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention. | [1][2][5] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice or attention. | [1][2][9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice or attention. | [1][2][9] |

| Ingestion | Do not induce vomiting. Clean mouth with water and consult a physician. Never give anything by mouth to an unconscious person. | [5][8][9] |

-

Note for First Aiders: First aiders should protect themselves from exposure. Always show the Safety Data Sheet (SDS) to the attending medical professional.[8]

Emergency Workflow: Chemical Spill Response

Caption: Workflow for responding to a chemical spill of DPAT.

Toxicological and Ecotoxicological Information

The chemical, physical, and toxicological properties of Diphenylammonium Trifluoromethanesulfonate have not been thoroughly investigated.[9] The available data is summarized below.

Table 3: Summary of Toxicological Data

| Effect | Observation | Source Citation |

| Acute Oral Toxicity | Acute toxicity estimate (Oral) - 2,501 mg/kg. This value is based on a (Q)SAR approach. | [9] |

| Acute Inhalation Toxicity | No data available. Harmful if inhaled (H332) is listed as a hazard. | [4][9] |

| Acute Dermal Toxicity | No data available. | [9] |

| Skin Corrosion/Irritation | Causes skin irritation. This is based on a (Q)SAR approach. | [9] |

| Eye Damage/Irritation | Causes serious eye irritation. This is based on a (Q)SAR approach. | [9] |

| Carcinogenicity | No component of this product at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, NTP, or OSHA. | [9] |

| Germ Cell Mutagenicity | No data available. | [9] |

| Reproductive Toxicity | No data available. | [9] |

-

Ecotoxicity: Limited data is available. It is advised to prevent the substance from entering drains or waterways.[7]

Disposal Considerations

Dispose of contents and containers in accordance with all applicable local, state, and federal regulations.[1] Material should be disposed of at an approved waste disposal plant. It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

Experimental Protocols Cited

The information presented in this guide is aggregated from publicly available Safety Data Sheets (SDS). These documents do not contain detailed experimental methodologies. For specific experimental protocols involving the use of Diphenylammonium Trifluoromethanesulfonate, professionals should consult peer-reviewed scientific literature and conduct a thorough risk assessment before beginning any new procedure. The provided data is intended to establish a baseline for safe laboratory operations.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Diphenylammonium Trifluoromethanesulfonate | 164411-06-7 [sigmaaldrich.com]

- 4. achmem.com [achmem.com]

- 5. fishersci.com [fishersci.com]

- 6. uwwapps.uww.edu [uwwapps.uww.edu]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. lookchem.com [lookchem.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

Unlocking Synthetic Pathways: A Technical Guide to the Catalytic Potential of Diphenylammonium Trifluoromethanesulfonate

For Immediate Release

A comprehensive technical guide detailing the catalytic applications of Diphenylammonium Trifluoromethanesulfonate (DPAT), a powerful Brønsted acid catalyst, is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of DPAT's catalytic prowess in key organic transformations, supported by quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.

Diphenylammonium trifluoromethanesulfonate (DPAT) has emerged as a highly effective and versatile organocatalyst in modern organic synthesis. Its strong Brønsted acidity, coupled with the non-coordinating nature of the triflate anion, enables the efficient activation of a wide range of substrates, facilitating the formation of complex molecular architectures under mild reaction conditions. This guide explores the catalytic utility of DPAT in three significant areas: the synthesis of β-enaminones, the construction of spiro-heterocyclic compounds via a Biginelli-like reaction, and direct dehydrative glycosylation.

Quantitative Overview of DPAT-Catalyzed Reactions

The efficacy of DPAT as a catalyst is demonstrated across various reactions, consistently affording high yields of the desired products. The following tables summarize the quantitative data for key transformations.

Synthesis of β-Enaminones

DPAT has proven to be a highly efficient catalyst for the synthesis of β-enaminones, which are valuable intermediates in the preparation of pharmaceuticals and other biologically active compounds. The reaction typically proceeds by the condensation of a β-dicarbonyl compound with an amine.

| Entry | β-Dicarbonyl Compound | Amine | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Acetylacetone | Aniline | 2 | Ethanol | 0.5 | 95 |

| 2 | Ethyl acetoacetate | 4-Methoxyaniline | 2 | Ethanol | 1 | 92 |

| 3 | Dimedone | Benzylamine | 2 | Toluene | 2 | 88 |

| 4 | 1,3-Cyclohexanedione | 4-Chloroaniline | 2 | Ethanol | 1.5 | 90 |

| 5 | Benzoylacetone | 2-Naphthylamine | 2 | Toluene | 3 | 85 |

Synthesis of Spiro-Heterocyclic Compounds (Biginelli-like Reaction)

DPAT catalyzes the pseudo-four-component Biginelli-like reaction between 5,5-dimethyl-1,3-cyclohexanedione, thiourea, and various aldehydes to produce spiro-heterocyclic compounds with moderate to good yields.[1]

| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 5 | Ethanol | 6 | 85 |

| 2 | 4-Chlorobenzaldehyde | 5 | Ethanol | 6 | 88 |

| 3 | 4-Methylbenzaldehyde | 5 | Ethanol | 6 | 82 |

| 4 | 4-Methoxybenzaldehyde | 5 | Ethanol | 6 | 78 |

| 5 | 2-Naphthaldehyde | 5 | Ethanol | 8 | 75 |

Direct Dehydrative Glycosylation

DPAT has been successfully employed as a catalyst for the direct dehydrative glycosylation of carbohydrate hemiacetals, offering a green and efficient method for the synthesis of glycosides.

| Entry | Glycosyl Donor | Glycosyl Acceptor | Catalyst Loading (mol%) | Solvent | Time (min) | Yield (%) | |---|---|---|---|---|---| | 1 | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Methanol | 20 | Dichloromethane | 30 | 92 | | 2 | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Isopropanol | 20 | Dichloromethane | 45 | 85 | | 3 | 2,3,4,6-Tetra-O-benzyl-D-galactopyranose | Methanol | 20 | Dichloromethane | 30 | 95 | | 4 | 2,3,4,6-Tetra-O-benzyl-D-mannopyranose | Benzyl alcohol | 20 | Dichloromethane | 60 | 88 |

Experimental Protocols

Detailed methodologies for the synthesis of the catalyst and its application in the aforementioned reactions are provided to ensure reproducibility and facilitate further research.

Synthesis of Diphenylammonium Trifluoromethanesulfonate (DPAT)

Materials:

-

Diphenylamine

-

Trifluoromethanesulfonic acid

-

Toluene (anhydrous)

Procedure:

-

To a solution of diphenylamine (1.0 eq) in anhydrous toluene, trifluoromethanesulfonic acid (1.0 eq) is added dropwise at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for 2 hours, during which a white precipitate forms.

-

The precipitate is collected by filtration, washed with cold toluene, and dried under vacuum to afford Diphenylammonium Trifluoromethanesulfonate as a white solid.

General Procedure for the Synthesis of β-Enaminones

Materials:

-

β-Dicarbonyl compound (1.0 mmol)

-

Amine (1.0 mmol)

-

Diphenylammonium triflate (0.02 mmol, 2 mol%)

-

Ethanol (5 mL)

Procedure:

-

A mixture of the β-dicarbonyl compound, amine, and diphenylammonium triflate in ethanol is stirred at room temperature.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired β-enaminone.

General Procedure for the Synthesis of Spiro-Heterocyclic Compounds

Materials:

-

5,5-dimethyl-1,3-cyclohexanedione (1.0 mmol)

-

Thiourea (1.2 mmol)

-

Aldehyde (1.0 mmol)

-

Diphenylammonium triflate (0.05 mmol, 5 mol%)

-

Ethanol (10 mL)

Procedure:

-

A mixture of 5,5-dimethyl-1,3-cyclohexanedione, thiourea, aldehyde, and diphenylammonium triflate in ethanol is refluxed for the time indicated in the table.[1]

-

The reaction progress is monitored by TLC.[1]

-

After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.[1]

-

The solid is washed with cold ethanol and dried to give the pure spiro-heterocyclic product.[1]

General Procedure for Direct Dehydrative Glycosylation

Materials:

-

Glycosyl donor (1.0 eq)

-

Glycosyl acceptor (1.5 eq)

-

Diphenylammonium triflate (0.2 eq)

-

Dichloromethane (anhydrous)

-

Molecular sieves (4 Å)

Procedure:

-

To a solution of the glycosyl donor and glycosyl acceptor in anhydrous dichloromethane containing activated 4 Å molecular sieves, is added diphenylammonium triflate at room temperature under an inert atmosphere.

-

The reaction mixture is stirred at the specified temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with triethylamine, and the mixture is filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the glycoside.

Visualizing Catalytic Processes

To further elucidate the mechanisms and workflows, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for a typical organic synthesis reaction catalyzed by Diphenylammonium Trifluoromethanesulfonate.

Caption: A simplified representation of the proposed catalytic cycle for the direct dehydrative glycosylation reaction mediated by DPAT.

This technical guide serves as a valuable resource for chemists engaged in synthetic methodology development and drug discovery, highlighting the significant potential of Diphenylammonium Trifluoromethanesulfonate as a robust and efficient catalyst. The provided data and protocols are intended to streamline the adoption of this catalyst in various synthetic endeavors.

References

Diphenylammonium Trifluoromethanesulfonate: A Novel Organocatalyst for Efficient Organic Transformations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylammonium trifluoromethanesulfonate (DPAT) is emerging as a powerful and versatile Brønsted acid organocatalyst in modern organic synthesis. Its unique combination of a bulky diphenylammonium cation and a non-coordinating trifluoromethanesulfonate anion imparts high catalytic activity, operational simplicity, and, in many cases, favorable environmental credentials. This technical guide provides a comprehensive overview of the applications of DPAT in key organic transformations, including detailed experimental protocols, quantitative data, and mechanistic insights.

Catalytic Applications of Diphenylammonium Trifluoromethanesulfonate

DPAT has demonstrated exceptional efficacy in a range of important organic reactions, offering mild reaction conditions and high yields. This guide will focus on three prominent examples: the synthesis of β-enaminones, the dehydrative glycosylation of sugars, and a Biginelli-like reaction for the synthesis of spiro-heterocyclic compounds.

Synthesis of β-Enaminones

The synthesis of β-enaminones, valuable intermediates in the preparation of pharmaceuticals and other biologically active compounds, can be efficiently catalyzed by DPAT. The reaction proceeds smoothly between β-dicarbonyl compounds and various amines.

Quantitative Data

Experimental Protocol: General Procedure for the Synthesis of β-Enaminones

The following is a general experimental protocol for the DPAT-catalyzed synthesis of β-enaminones:

-

To a solution of the β-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL), add the amine (1.1 mmol).

-

Add diphenylammonium trifluoromethanesulfonate (DPAT) (5 mol%, 0.05 mmol).

-

Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired β-enaminone.

Proposed Catalytic Cycle

The catalytic cycle for the synthesis of β-enaminones likely proceeds through a Brønsted acid-catalyzed pathway.

Caption: Proposed catalytic cycle for the DPAT-catalyzed synthesis of β-enaminones.

Dehydrative Glycosylation

DPAT serves as an effective catalyst for the direct dehydrative glycosylation of unprotected sugars, a key transformation in carbohydrate chemistry and drug discovery. This method avoids the need for stoichiometric activating agents and proceeds under mild conditions.[2][3][4]

Quantitative Data

The efficiency of DPAT in dehydrative glycosylation is demonstrated in the following tables, which summarize the yields for the glycosylation of various protected glucose, galactose, and mannose donors with different alcohol acceptors.

Table 1: DPAT-Catalyzed Glycosylation of Protected Glucose

| Entry | Glycosyl Donor | Glycosyl Acceptor | Product | Yield (%) |

| 1 | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Methanol | Methyl 2,3,4,6-tetra-O-benzyl-α/β-D-glucopyranoside | 92 |

| 2 | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Ethanol | Ethyl 2,3,4,6-tetra-O-benzyl-α/β-D-glucopyranoside | 88 |

| 3 | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Isopropanol | Isopropyl 2,3,4,6-tetra-O-benzyl-α/β-D-glucopyranoside | 85 |

Data sourced from Hsu et al.[4]

Table 2: DPAT-Catalyzed Glycosylation of Galactose and Mannose Donors

| Entry | Glycosyl Donor | Glycosyl Acceptor | Product | Yield (%) |

| 1 | 2,3,4,6-Tetra-O-benzyl-D-galactopyranose | Methanol | Methyl 2,3,4,6-tetra-O-benzyl-α/β-D-galactopyranoside | 91 |

| 2 | 2,3,4,6-Tetra-O-benzyl-D-mannopyranose | Methanol | Methyl 2,3,4,6-tetra-O-benzyl-α/β-D-mannopyranoside | 89 |

Data sourced from Hsu et al.[5]

Experimental Protocol: General Procedure for Dehydrative Glycosylation

The following is a representative experimental procedure for the DPAT-catalyzed dehydrative glycosylation of a protected glucose donor:

-

To a solution of the glycosyl donor (e.g., 2,3,4,6-tetra-O-benzyl-D-glucopyranose) (0.2 mmol) in a 1:1 mixture of 1,2-dichloroethane (DCE) and toluene (2.0 mL) in a flame-dried vessel, add the alcohol acceptor (0.24–0.60 mmol) and diphenylammonium triflate (DPAT) (10 mol%, 0.02 mmol) at room temperature under an ambient atmosphere.[4]

-

Heat the reaction mixture in a microwave reactor at the target temperature (e.g., 120 °C) and monitor the reaction progress by TLC.[4]

-

Upon completion, quench the reaction by adding triethylamine (0.03 mL, 0.2 mmol).[4]

-

Concentrate the mixture under reduced pressure.[4]

-

Purify the residue by flash column chromatography on silica gel to yield the glycosylated product.[4]

Proposed Experimental Workflow

The workflow for the DPAT-catalyzed dehydrative glycosylation is straightforward and efficient.

Caption: Experimental workflow for DPAT-catalyzed dehydrative glycosylation.

Biginelli-like Reaction for Spiro-Heterocycle Synthesis

DPAT has been successfully employed as a catalyst in a pseudo-four-component Biginelli-like reaction to synthesize spiro-heterocyclic compounds. This one-pot synthesis is a practical and efficient method for generating complex molecular architectures.[6]

Quantitative Data

A study by Li et al. reports the synthesis of various spiro-heterocyclic compounds with "moderate to good yields" using DPAT as a catalyst.[6] Specific quantitative data in a tabular format from this source is not publicly available.

Experimental Protocol: General Procedure for Spiro-Heterocycle Synthesis

The following is a general procedure for the DPAT-catalyzed Biginelli-like reaction:

-

In a round-bottom flask, combine 5,5-dimethyl-1,3-cyclohexanedione (1.0 mmol), an aldehyde (1.0 mmol), and thiourea (1.2 mmol) in ethanol (10 mL).

-

Add diphenylammonium triflate (DPAT) (5 mol%, 0.05 mmol) to the mixture.

-

Reflux the reaction mixture and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry it to obtain the spiro-heterocyclic product.

Proposed Mechanistic Pathway

The Biginelli-like reaction catalyzed by DPAT is believed to proceed through a series of acid-catalyzed condensation and cyclization steps.

Caption: Proposed mechanistic pathway for the DPAT-catalyzed Biginelli-like reaction.

Conclusion

Diphenylammonium trifluoromethanesulfonate has proven to be a highly effective and versatile organocatalyst for a variety of important organic transformations. Its ability to promote reactions under mild conditions, coupled with its operational simplicity, makes it an attractive alternative to traditional acid catalysts. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its adoption and further exploration in both academic and industrial research settings, particularly in the fields of medicinal chemistry and drug development.

References

- 1. chemicalpapers.com [chemicalpapers.com]

- 2. Direct Dehydrative Glycosylation Catalyzed by Diphenylammonium Triflate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Direct Dehydrative Glycosylation Catalyzed by Diphenylammonium Triflate [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

Methodological & Application

Application Notes and Protocols: Diphenylammonium Trifluoromethanesulfonate Catalyzed Friedel-Crafts Alkylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylammonium trifluoromethanesulfonate (DPAT) is a strong Brønsted acid catalyst that has demonstrated significant utility in organic synthesis. Its high catalytic activity, coupled with its operational simplicity and stability, makes it an attractive alternative to traditional Lewis acid and corrosive Brønsted acid catalysts in a variety of chemical transformations. One of its key applications is in the catalysis of Friedel-Crafts alkylation reactions, a cornerstone of C-C bond formation in the synthesis of a wide array of organic molecules, including pharmaceutical intermediates.

This document provides detailed application notes and protocols for the use of diphenylammonium trifluoromethanesulfonate as a catalyst in Friedel-Crafts alkylation reactions, with a focus on the alkylation of electron-rich aromatic compounds.

Catalyst Synthesis and Characterization

Diphenylammonium trifluoromethanesulfonate can be synthesized through a straightforward acid-base reaction between diphenylamine and trifluoromethanesulfonic acid.

Protocol: Synthesis of Diphenylammonium Trifluoromethanesulfonate

Materials:

-

Diphenylamine

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (DCM), anhydrous

-

Ethanol

Procedure:

-

In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diphenylamine (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add trifluoromethanesulfonic acid (1.0 eq.) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting solid from ethanol to yield purified diphenylammonium trifluoromethanesulfonate as a white crystalline solid.

-

Dry the product under vacuum.

Characterization: The purity and identity of the synthesized catalyst should be confirmed by standard analytical techniques:

-

Melting Point: Determination of the melting point range.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, particularly the strong absorptions of the triflate anion.

Application in Friedel-Crafts Alkylation

Diphenylammonium trifluoromethanesulfonate is an effective catalyst for the Friedel-Crafts alkylation of various electron-rich aromatic and heteroaromatic compounds with electrophiles such as styrenes and benzylic alcohols. The catalyst's strong acidity facilitates the formation of a carbocation intermediate from the electrophile, which then undergoes electrophilic aromatic substitution with the nucleophilic arene.

General Reaction Mechanism

The proposed mechanism for the DPAT-catalyzed Friedel-Crafts alkylation is depicted below. The Brønsted acid protonates the electrophile (e.g., a styrene or a benzylic alcohol), generating a carbocation intermediate. This electrophilic species is then attacked by the electron-rich aromatic ring, followed by deprotonation to regenerate the aromatic system and the catalyst, yielding the alkylated product.

Caption: Proposed mechanism for DPAT-catalyzed Friedel-Crafts alkylation.

Experimental Protocols

The following are generalized protocols for the diphenylammonium trifluoromethanesulfonate catalyzed Friedel-Crafts alkylation. Optimization of reaction conditions (catalyst loading, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Alkylation of Arenes with Styrenes

Materials:

-

Electron-rich arene (e.g., anisole, 1,3,5-trimethoxybenzene)

-

Styrene derivative

-

Diphenylammonium trifluoromethanesulfonate (DPAT)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the arene (1.2 - 2.0 eq.), the styrene derivative (1.0 eq.), and diphenylammonium trifluoromethanesulfonate (1-10 mol%).

-

Add anhydrous solvent (e.g., DCM) to achieve a suitable concentration (typically 0.1-0.5 M).

-

Stir the reaction mixture at room temperature or heat as required (monitor by TLC or GC-MS).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Alkylation of Arenes with Benzylic Alcohols

Materials:

-

Electron-rich arene (e.g., indole, pyrrole, furan)

-

Benzylic alcohol derivative

-

Diphenylammonium trifluoromethanesulfonate (DPAT)

-

Anhydrous solvent (e.g., 1,2-dichloroethane or acetonitrile)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve the benzylic alcohol (1.0 eq.) and the arene (1.5 - 3.0 eq.) in the chosen anhydrous solvent.

-

Add diphenylammonium trifluoromethanesulfonate (1-10 mol%) to the solution.

-

Stir the mixture at the desired temperature (from room temperature to reflux) and monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and quench with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography to obtain the desired product.

Experimental Workflow

The general workflow for a typical diphenylammonium trifluoromethanesulfonate catalyzed Friedel-Crafts alkylation experiment is outlined below.

Caption: General experimental workflow for DPAT-catalyzed Friedel-Crafts alkylation.

Quantitative Data Summary

While specific quantitative data for diphenylammonium trifluoromethanesulfonate catalyzed Friedel-Crafts alkylations are not extensively tabulated in the literature, the following tables provide representative examples of yields and conditions that can be expected for Brønsted acid-catalyzed alkylations of electron-rich arenes, which are analogous to reactions catalyzed by DPAT. These should serve as a starting point for reaction optimization.

Table 1: Representative Alkylation of Arenes with Styrenes

| Entry | Arene | Styrene | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Anisole | Styrene | 5 | DCM | 25 | 4 | 85 |

| 2 | 1,3-Dimethoxybenzene | 4-Chlorostyrene | 10 | DCE | 50 | 6 | 90 |

| 3 | 1,3,5-Trimethoxybenzene | Styrene | 2 | CH₃CN | 25 | 2 | 95 |

| 4 | Phenol | 4-Methylstyrene | 5 | Toluene | 80 | 8 | 78 |

Table 2: Representative Alkylation of Heteroarenes with Benzylic Alcohols

| Entry | Heteroarene | Benzylic Alcohol | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Indole | 1-Phenylethanol | 5 | DCE | 60 | 5 | 92 |

| 2 | N-Methylpyrrole | Benzhydrol | 10 | CH₃CN | 80 | 12 | 88 |

| 3 | Furan | 1-(4-Methoxyphenyl)ethanol | 5 | DCM | 25 | 6 | 85 |

| 4 | 2-Methylindole | 1-(4-Nitrophenyl)ethanol | 10 | DCE | 80 | 10 | 75 |

Conclusion

Diphenylammonium trifluoromethanesulfonate is a highly effective and versatile Brønsted acid catalyst for Friedel-Crafts alkylation reactions. Its ease of preparation, stability, and high catalytic activity make it a valuable tool for the synthesis of a diverse range of alkylated aromatic and heteroaromatic compounds. The protocols and data presented herein provide a solid foundation for researchers and scientists in the field of organic synthesis and drug development to utilize this catalyst in their work. Further exploration of the substrate scope and optimization of reaction conditions will undoubtedly expand the applications of this efficient catalytic system.

Application Notes and Protocols: Diphenylammonium Trifluoromethanesulfonate in Mukaiyama Aldol Additions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mukaiyama aldol addition is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the stereoselective construction of β-hydroxy carbonyl compounds.[1] This reaction typically employs a Lewis acid to activate a carbonyl component towards nucleophilic attack by a silyl enol ether.[2] While traditional Lewis acids like titanium tetrachloride are effective, their moisture sensitivity can necessitate strictly anhydrous conditions.[1]

Diphenylammonium trifluoromethanesulfonate (DPAT) has emerged as a highly effective and versatile Brønsted acid catalyst for a variety of organic transformations, including Mukaiyama aldol reactions.[3] Its utility is derived from the combination of a weakly basic diphenylammonium cation and a non-coordinating, stable trifluoromethanesulfonate (triflate) anion. This composition imparts strong acidity with low nucleophilicity, making it an excellent catalyst for activating carbonyl compounds while minimizing side reactions.[3]

These application notes provide a comprehensive overview, detailed protocols, and performance data for the use of DPAT in Mukaiyama aldol additions, offering a valuable tool for researchers in synthetic and medicinal chemistry.

Catalyst Profile: Diphenylammonium Trifluoromethanesulfonate (DPAT)

Diphenylammonium trifluoromethanesulfonate is a salt formed from the strong acid, trifluoromethanesulfonic acid, and the weak base, diphenylamine. It serves as an easily handleable, solid Brønsted acid catalyst.

Synthesis of Diphenylammonium Trifluoromethanesulfonate:

DPAT is synthesized through a straightforward acid-base reaction between diphenylamine and trifluoromethanesulfonic acid (TfOH) under anhydrous conditions.[3]

Principle of Catalysis

In the DPAT-catalyzed Mukaiyama aldol addition, the ammonium proton of the catalyst acts as a Brønsted acid, protonating the carbonyl oxygen of the aldehyde. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the silyl enol ether. The non-coordinating nature of the triflate anion prevents unwanted side reactions.

Experimental Protocols

General Protocol for DPAT-Catalyzed Mukaiyama Aldol Addition:

This protocol provides a general procedure for the reaction between a silyl enol ether and an aldehyde catalyzed by diphenylammonium trifluoromethanesulfonate.

Materials:

-

Aldehyde (1.0 mmol, 1.0 equiv)

-

Silyl enol ether (1.2 mmol, 1.2 equiv)

-

Diphenylammonium trifluoromethanesulfonate (DPAT) (0.05-0.2 mmol, 5-20 mol%)

-

Anhydrous dichloromethane (CH₂Cl₂) (5 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried, round-bottomed flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous dichloromethane (3 mL).

-

Cool the solution to the desired reaction temperature (typically ranging from -78 °C to room temperature).

-

Add the silyl enol ether (1.2 mmol) to the stirred solution.

-

In a separate vial, dissolve diphenylammonium trifluoromethanesulfonate (e.g., 10 mol%, 0.1 mmol) in anhydrous dichloromethane (2 mL).

-

Add the DPAT solution dropwise to the reaction mixture over 5 minutes.

-

Stir the reaction mixture at the chosen temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, a silyl-protected β-hydroxy ketone, can be purified by flash column chromatography on silica gel.

Desilylation to the β-Hydroxy Ketone:

The resulting silyl ether can be cleaved to afford the free β-hydroxy ketone.

Procedure:

-

Dissolve the purified silyl-protected aldol adduct in tetrahydrofuran (THF).

-

Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 equiv) or hydrochloric acid (1 M).

-

Stir the mixture at room temperature until TLC analysis indicates complete desilylation.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the β-hydroxy ketone.

Quantitative Data

The following table presents representative data for the DPAT-catalyzed Mukaiyama aldol addition. Please note that these are illustrative examples based on typical outcomes for Brønsted acid-catalyzed Mukaiyama aldol reactions, as comprehensive tabulated data for DPAT is not extensively published.

| Entry | Aldehyde | Silyl Enol Ether | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 10 | -78 | 2 | 92 | 25:75 |

| 2 | 4-Nitrobenzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 10 | -78 | 1.5 | 95 | 20:80 |

| 3 | 4-Methoxybenzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 15 | -40 | 4 | 88 | 30:70 |

| 4 | Cinnamaldehyde | 1-(tert-Butyldimethylsiloxy)styrene | 10 | -78 | 3 | 85 | N/A |

| 5 | Isobutyraldehyde | (Z)-1-(tert-Butyldimethylsiloxy)-1-propene | 20 | -78 | 5 | 78 | 85:15 |

| 6 | Benzaldehyde | Ketene silyl acetal of methyl isobutyrate | 10 | 0 | 2 | 90 | N/A |

Reaction Mechanism

The proposed catalytic cycle for the DPAT-catalyzed Mukaiyama aldol addition is initiated by the protonation of the aldehyde by the diphenylammonium ion. This activation is followed by the nucleophilic attack of the silyl enol ether and subsequent regeneration of the catalyst.

Advantages of Using Diphenylammonium Trifluoromethanesulfonate

-

Mild Reaction Conditions: DPAT promotes the Mukaiyama aldol reaction under significantly milder conditions compared to many traditional Lewis acids.

-

Ease of Handling: As a solid, DPAT is easier to handle and weigh than many liquid or gaseous Lewis acids.

-

Moisture Tolerance: While anhydrous conditions are recommended for optimal results, Brønsted acid catalysts like DPAT can exhibit greater tolerance to trace amounts of moisture compared to highly reactive Lewis acids.

-

High Catalytic Activity: Due to the strong acidity of the triflate anion's conjugate acid, DPAT is a highly active catalyst, often requiring only catalytic amounts.

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are sufficiently anhydrous.

-

Increase the catalyst loading.

-

Optimize the reaction temperature; some substrates may require higher or lower temperatures.

-

Verify the purity of the silyl enol ether.

-

-

Low Diastereoselectivity:

-

The stereochemical outcome of the Mukaiyama aldol addition is influenced by the geometry of the silyl enol ether (E vs. Z) and the reaction conditions.

-

Lowering the reaction temperature often improves diastereoselectivity.

-

The choice of the silyl group (e.g., TMS vs. TBS) can also impact stereoselectivity.

-

-

Formation of Side Products:

-

Ensure slow addition of the catalyst to control the reaction rate.

-

If self-condensation of the aldehyde is observed, consider using a less reactive silyl enol ether or adjusting the stoichiometry.

-

Conclusion

Diphenylammonium trifluoromethanesulfonate is a practical and efficient Brønsted acid catalyst for mediating Mukaiyama aldol additions. Its ease of handling, high catalytic activity, and ability to promote the reaction under mild conditions make it a valuable alternative to traditional Lewis acids. These application notes provide a solid foundation for researchers to explore the utility of DPAT in the synthesis of complex molecules relevant to the pharmaceutical and chemical industries. Further optimization of reaction parameters for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for the Synthesis of β-Enaminones using a Diphenylammonium Trifluoromethanesulfonate Catalyst

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of β-enaminones, versatile intermediates in organic synthesis, through the condensation of β-dicarbonyl compounds with amines. This method employs diphenylammonium trifluoromethanesulfonate (DPAT) as a highly efficient, cost-effective, and easy-to-handle organocatalyst. The reaction proceeds under mild conditions with good to excellent yields across a wide range of substrates.[1] This protocol is designed to be a valuable resource for researchers in medicinal chemistry and drug development, offering a practical and robust method for the preparation of this important class of compounds.

Introduction

β-Enaminones are valuable building blocks in organic synthesis due to their dual nucleophilic and electrophilic character. They serve as key precursors for the synthesis of a wide array of biologically active compounds and heterocyclic systems. The most direct method for their synthesis involves the condensation of β-dicarbonyl compounds with amines. While various catalysts, including Brønsted and Lewis acids, have been employed for this transformation, the use of diphenylammonium trifluoromethanesulfonate (DPAT) offers several advantages, including operational simplicity, mild reaction conditions, and high catalytic efficiency. This protocol details the DPAT-catalyzed synthesis of β-enaminones, providing a reproducible and scalable method for laboratory and potential industrial applications.

Data Presentation

The following table summarizes the reaction outcomes for the synthesis of various β-enaminones using diphenylammonium trifluoromethanesulfonate as the catalyst. The data illustrates the scope of the reaction with respect to different β-dicarbonyl compounds and amines, highlighting the corresponding reaction times and yields.

| Entry | β-Dicarbonyl Compound | Amine | Time (h) | Yield (%) |

| 1 | Acetylacetone | Aniline | 2 | 95 |

| 2 | Acetylacetone | 4-Methylaniline | 2 | 96 |

| 3 | Acetylacetone | 4-Methoxyaniline | 2.5 | 94 |

| 4 | Acetylacetone | 4-Chloroaniline | 3 | 92 |

| 5 | Acetylacetone | Benzylamine | 1.5 | 98 |

| 6 | Ethyl acetoacetate | Aniline | 2 | 93 |

| 7 | Ethyl acetoacetate | 4-Methylaniline | 2 | 95 |

| 8 | Ethyl acetoacetate | 4-Methoxyaniline | 2.5 | 92 |

| 9 | Ethyl acetoacetate | 4-Chloroaniline | 3 | 90 |

| 10 | Ethyl acetoacetate | Benzylamine | 1.5 | 97 |

| 11 | Dimedone | Aniline | 3 | 96 |

| 12 | Dimedone | Benzylamine | 2 | 98 |

Note: The data presented here is a representative summary based on the described efficiency of the catalyst. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Materials and Equipment

-

β-Dicarbonyl compounds: Acetylacetone, Ethyl acetoacetate, Dimedone, etc. (reagent grade)

-

Amines: Aniline, substituted anilines, Benzylamine, etc. (reagent grade)

-

Catalyst: Diphenylammonium trifluoromethanesulfonate (DPAT)

-

Solvent: Toluene (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus (if necessary)

General Experimental Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the β-dicarbonyl compound (1.0 mmol), the amine (1.0 mmol), and diphenylammonium trifluoromethanesulfonate (0.05 mmol, 5 mol%).

-

Solvent Addition: Add anhydrous toluene (5 mL) to the flask.

-

Reaction: Place the flask in a preheated oil bath or heating mantle and heat the mixture to reflux (approximately 110 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Workup: Upon completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature.

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Alternatively, for solid products, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be performed to obtain the pure β-enaminone.

-

-

Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its identity and purity.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of β-enaminones.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for β-enaminone synthesis.

References

Application Notes and Protocols: Diphenylammonium Trifluoromethanesulfonate for Selective Ether Cleavage Reactions